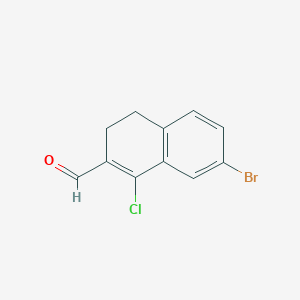

7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (7-BCDNC) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is insoluble in water and soluble in organic solvents. 7-BCDNC has been studied extensively due to its potential applications in the synthesis of various compounds, its ability to act as a catalyst in organic reactions, and its potential biological activities.

科学的研究の応用

Synthesis of Polyaromatic Compounds

- Angularly Fused Polyaromatic Compounds : A study by Pathak et al. (2004) demonstrated the synthesis of substituted polyaromatic compounds, involving Suzuki coupling and subsequent reactions with dihydronaphthalenes, a process relevant to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Pathak et al., 2004).

Methodology in Organic Synthesis

- Synthesis of Arylnaphthalenes : Moleele et al. (2006) described the conversion of α-tetralones into 1-bromo-dihydronaphthalene-2-carbaldehydes, followed by Suzuki coupling reactions, showcasing a methodology relevant to this chemical (Moleele et al., 2006).

Material Science Applications

- Functionalization of Carbon Nanotubes : Xu et al. (2007) reported the modification of multi-walled carbon nanotubes (MWCNTs) surfaces using a compound similar to this compound, indicating potential applications in material science (Xu et al., 2007).

Novel Synthesis Techniques

- Tandem Radical Addition-Cyclization : Lu et al. (2017) developed a visible light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds, a technique that can be applicable to compounds like this compound (Lu et al., 2017).

Pharmaceutical Applications

- Retinoid X Receptor-Selective Retinoids : Faul et al. (2001) identified retinoids as potent RXR agonists, using a synthesis approach involving a core structure similar to this compound, which could be relevant for pharmaceutical applications (Faul et al., 2001).

Safety and Hazards

生化学分析

Biochemical Properties

7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, altering their activity and thus influencing biochemical pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters or binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability at specific sites within the cell, influencing its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREBHODUJYGSPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458824 |

Source

|

| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283177-40-2 |

Source

|

| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)